

# "physical and chemical properties of 6-epiophiobolin G"

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# An In-depth Technical Guide to 6-epi-Ophiobolin G

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**6-epi-ophiobolin G** is a sesterterpenoid natural product belonging to the ophiobolin family, a class of compounds characterized by a distinctive 5-8-5 fused tricyclic carbon skeleton.[1] Isolated from the marine-derived fungus Emericella variecolor GF10, this compound has garnered interest within the scientific community for its potential biological activities, including cytotoxic, antibacterial, and antimalarial properties.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, spectral data, biological activity, and relevant experimental protocols for **6-epi-ophiobolin G**, aimed at facilitating further research and development.

# **Physical and Chemical Properties**

While specific experimental data for some physical properties of **6-epi-ophiobolin G** are not extensively reported, its fundamental chemical characteristics have been determined. As a member of the ophiobolin family, it is expected to be a white to off-white solid and soluble in organic solvents like DMSO.[3][4]



Property	Value	Reference
Molecular Formula	C25H34O2	[5]
Molecular Weight	366.5 g/mol	[5]
IUPAC Name	(1R,3S,7R,8E,11S,12R)-1,4-dimethyl-12-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-6-oxotricyclo[9.3.0.0 <sup>3</sup> , <sup>7</sup> ]tetradeca-4,8-diene-8-carbaldehyde	[5]
XLogP3	5.8	[5]
Hydrogen Bond Donor Count	0	[5]
Hydrogen Bond Acceptor Count	2	[5]
Topological Polar Surface Area	34.1 Ų	[5]

# **Spectral Data**

The structure of **6-epi-ophiobolin G** was elucidated through extensive spectroscopic analysis, primarily using 2D NMR techniques and NOESY.[1] While the complete raw spectral data is not readily available in the public domain, data from the closely related analogue, ophiobolin G, provides a strong basis for spectral interpretation. The key difference lies in the stereochemistry at the C-6 position.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The following table presents the <sup>1</sup>H and <sup>13</sup>C NMR data for the structurally similar ophiobolin G in CDCl<sub>3</sub>, as reported in the literature. These values can serve as a reference for the analysis of **6-epi-ophiobolin G** spectra.



Position	<sup>13</sup> C (δc)	¹Η (δΗ, mult., J in Hz)	
1	36.2 (CH <sub>2</sub> )	1.38 (m)	
2	44.8 (CH)	1.40 (m)	
3	79.7 (C)		
4	51.1 (CH <sub>2</sub> )	2.36 (d, 13.7)	
5	120.8 (C)		
6	50.2 (CH)	3.16 (d, 11.0)	
7	139.2 (C)		
8	130.8 (CH)	5.90 (br s)	
9	24.8 (CH <sub>2</sub> )	2.42 (d, 24.2)	
10	54.7 (CH)	1.63 (dt, 3.6, 11.0)	
11	43.5 (C)		
12	43.0 (CH <sub>2</sub> )	1.38 (m)	
Data for Ophiobolin G as a reference[6]			

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRESIMS) is a key technique for determining the elemental composition of ophiobolins.[7] While the specific mass spectrum and fragmentation pattern for **6-epi-ophiobolin G** are not detailed in available literature, the molecular formula C<sub>25</sub>H<sub>34</sub>O<sub>2</sub> would yield a precise mass that can be used for its identification in complex mixtures.

# **Biological Activity**

**6-epi-ophiobolin G** has demonstrated a range of biological activities, with its cytotoxic effects being the most prominent.



## Cytotoxicity

**6-epi-ophiobolin G** exhibits cytotoxic activity against various cancer cell lines.[1] The broader class of ophiobolins is known to induce cell death through multiple mechanisms, including apoptosis and necrosis, depending on the cell line.[6] The proposed mechanism of action for ophiobolin A, a closely related compound, involves the covalent modification of phosphatidylethanolamine (PE) in the cell membrane, leading to membrane disruption and subsequent cell death.[2] The stereochemistry at the C-6 position appears to be crucial for this activity, as 6-epi-ophiobolin A is significantly less potent than ophiobolin A, suggesting a slower reaction rate with PE.[2]

Reported IC50 Values for Related Ophiobolins:

Compound	Cell Line	IC50 (μM)	Reference
Ophiobolin O	P388 (mouse leukemia)	4.7	[8]
6-epi-ophiobolin O	P388 (mouse leukemia)	9.3	[8]
Ophiobolin G	P388 (mouse leukemia)	24.6	[8]
Ophiobolin K	P388 (mouse leukemia)	0.27–0.65	[1]

## **Antibacterial and Antimalarial Activity**

In addition to its cytotoxic effects, **6-epi-ophiobolin G** has been reported to possess moderate to strong antibacterial activity against several Gram-positive pathogens, with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 25  $\mu$ g/mL.[1] It also shows a notable inhibitory effect on the biofilm formation of Streptococcus agalactiae.[1] Furthermore, this compound has displayed potent antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum, with IC50 values of 3.319 and 4.340  $\mu$ M, respectively, after 72 hours of exposure.[1]

# **Experimental Protocols**

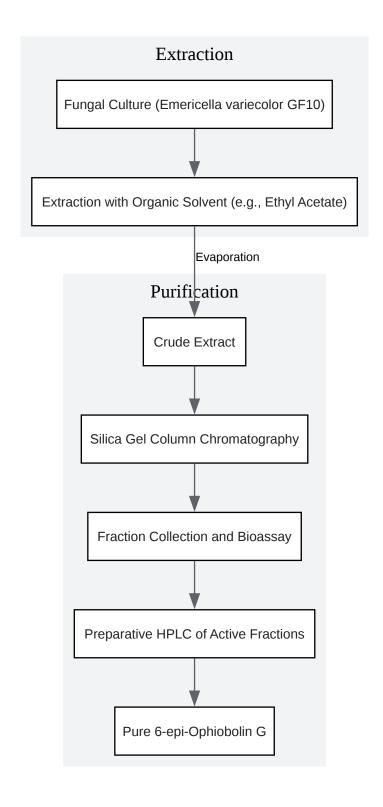


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# Isolation and Purification of 6-epi-Ophiobolin G from Emericella variecolor

The following is a representative workflow for the isolation and purification of sesterterpenoids from a marine-derived fungus, based on general procedures described in the literature.[1]





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Fig. 1: General workflow for the isolation of 6-epi-ophiobolin G.

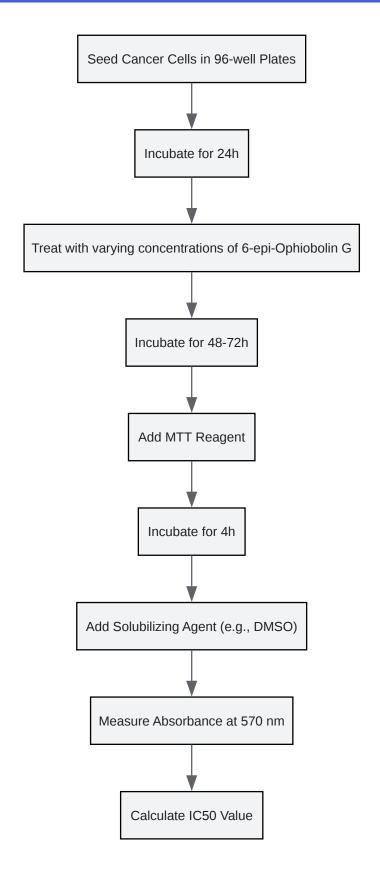


- Fermentation: The marine-derived fungus Emericella variecolor GF10 is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
- Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent such as ethyl acetate to obtain a crude extract.
- Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual components. This typically involves initial fractionation using silica gel column chromatography with a gradient of solvents of increasing polarity.
- Bioassay-Guided Fractionation: The collected fractions are tested for their biological activity (e.g., cytotoxicity) to identify the fractions containing the compound of interest.
- High-Performance Liquid Chromatography (HPLC): The active fractions are further purified using preparative HPLC to isolate the pure **6-epi-ophiobolin G**.
- Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as NMR and MS.

#### Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxicity of **6-epi-ophiobolin G** against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.





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Fig. 2: Workflow for a typical MTT-based cytotoxicity assay.

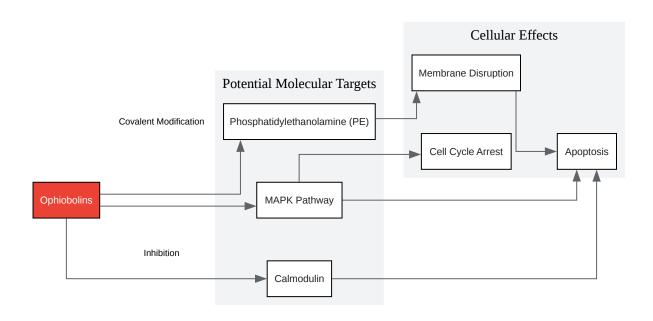


- Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with a range of concentrations of 6-epi-ophiobolin G (typically in a logarithmic series) and a vehicle control (e.g., DMSO).
- Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form in viable cells.
- Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The cell viability is calculated as a percentage of the control, and the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

# **Signaling Pathways**

The precise signaling pathways affected by **6-epi-ophiobolin G** have not been extensively studied. However, research on the broader ophiobolin class suggests that these compounds can modulate multiple cellular signaling pathways. For instance, ophiobolin A has been shown to be a potent inhibitor of calmodulin, a key calcium-binding protein involved in numerous cellular processes.[1] Other studies on ophiobolins have implicated their involvement in the induction of apoptosis and cell cycle arrest through the modulation of pathways such as the MAPK signaling pathway.[9] The cytotoxic effects of ophiobolins are likely context-dependent and may vary between different cell types.





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Fig. 3: Potential signaling pathways modulated by ophiobolins.

#### Conclusion

**6-epi-ophiobolin G** is a bioactive sesterterpenoid with demonstrated cytotoxic, antibacterial, and antimalarial properties. Its unique chemical structure and biological activities make it an interesting candidate for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its properties and the methodologies for its study. Further research is warranted to fully elucidate its mechanism of action, identify specific molecular targets, and explore its therapeutic potential.

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